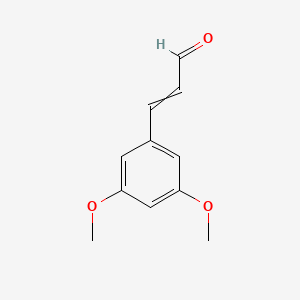
3-(3,5-dimethoxyphenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethoxyphenyl)prop-2-enal, also known as sinapaldehyde, is an organic compound with the formula HO(CH₃O)₂C₆H₂CH=CHCHO. It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents. This compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(3,5-Dimethoxyphenyl)prop-2-enal can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with a ketone in the presence of a base such as sodium hydroxide. The reaction typically occurs under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound involves the same Claisen-Schmidt condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(3,5-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-(3,5-Dimethoxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in plant metabolism and lignin biosynthesis.
Medicine: Research is ongoing to explore its potential as an antifungal and antimicrobial agent.
Industry: It is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. It exerts its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. The compound modulates the expression of genes involved in glutathione metabolism, which plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: A related compound with a similar structure but without the methoxy groups.
Coniferyl aldehyde: Another related compound that is an intermediate in lignin biosynthesis.
Sinapic acid: A derivative of sinapaldehyde with an additional carboxylic acid group
Uniqueness
3-(3,5-Dimethoxyphenyl)prop-2-enal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the biosynthesis of sinapyl alcohol and lignin sets it apart from other similar compounds .
Propriétés
| 125187-46-4 | |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(3,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-8H,1-2H3 |
Clé InChI |
CINMFLQINIXMBH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C=CC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


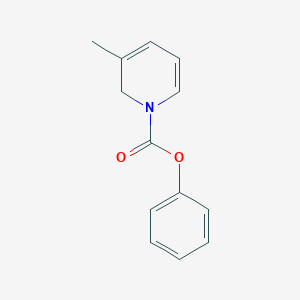
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/no-structure.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

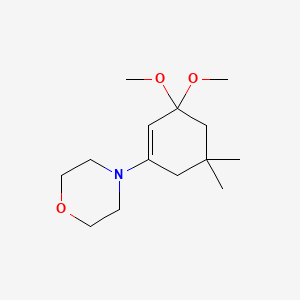
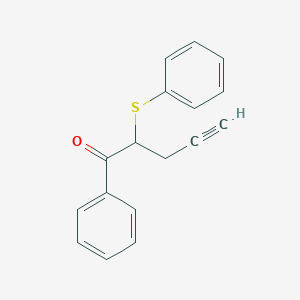
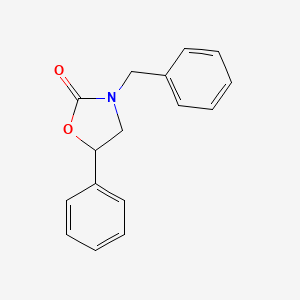
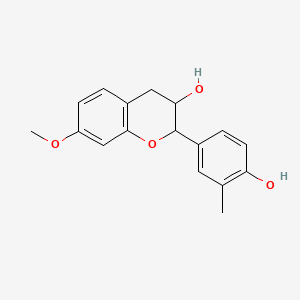
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)
